3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide
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Overview
Description
3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods often involve optimization of these conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. The nitro and carbohydrazide groups can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Compared to these compounds, 3-Methyl-5-nitro-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-methyl-5-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-12(2)15-6-4-14(5-7-15)11-21-23-20(25)19-13(3)17-10-16(24(26)27)8-9-18(17)22-19/h4-12,22H,1-3H3,(H,23,25)/b21-11+ |
InChI Key |
QYNVXGICTWVJMQ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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